Phenethyl cinnamate
Description
Background and Significance of Phenethyl Cinnamate (B1238496) Research
The significance of phenethyl cinnamate in research stems from its diverse potential applications. It is recognized for its role as a flavoring agent, contributing a sweet, plum-like taste to food and beverage products. lookchem.com In the fragrance industry, it serves as a fixative, enhancing the longevity of scents in perfumes and cosmetics. lookchem.comscentree.cofraterworks.com
Beyond its sensory attributes, scientific investigations have focused on its biological activities. Research has indicated that this compound possesses antioxidant and antimicrobial properties, suggesting its potential for development into products that protect against oxidative stress and microbial growth. ontosight.aicymitquimica.com Furthermore, its ability to absorb UV radiation has led to its inclusion in some sunscreen formulations. ontosight.ai
The compound is naturally found in the bud extract of Populus balsamifera, though it is more commonly synthesized for commercial use. scentree.co The primary synthesis method involves an esterification reaction between phenethyl alcohol and cinnamic acid. scentree.co
Historical Context of this compound Studies
Historically, studies involving this compound have been linked to the broader evaluation of cinnamyl derivatives for use as flavoring ingredients. As early as the mid-20th century, research was conducted to assess the safety and toxicological profiles of these compounds. For instance, studies from 1975 evaluated the acute toxicity of this compound in rats and mice. femaflavor.org
The Flavor and Extract Manufacturers Association (FEMA) has played a significant role in the ongoing safety evaluation of flavoring substances, including this compound, which is listed under FEMA number 2863. femaflavor.orgfao.org These historical assessments have provided a foundation for its use in the food industry.
In perfumery, this compound has a history of use for adding volume and tenacity to fragrances, particularly in floral compositions. scentree.co Its role as a fixative has been a key aspect of its application in this field. fraterworks.com
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is expanding beyond its traditional uses. Scientists are actively exploring its biological and pharmacological properties. Recent studies have investigated its potential as an antiprotozoal agent, with some cinnamate ester analogues showing activity against various parasites. nih.gov
There is also growing interest in its role as a component in functional materials. For example, research has explored the use of this compound as a plasticizer for polyvinyl chloride (PVC) films, noting its significant effect on the optical properties and UV radiation absorption of the material. mdpi.com
Modern analytical techniques are being employed to further characterize the compound. Thermodynamic studies are providing detailed data on its physical properties, which is crucial for both industrial applications and environmental risk assessment. mdpi.com Additionally, advanced synthesis methods, including enzymatic and continuous-flow processes, are being developed to improve the efficiency and sustainability of its production. researchgate.netresearchgate.netnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H16O2 | fao.orgebi.ac.uk |
| Molecular Weight | 252.31 g/mol | fao.orgebi.ac.uk |
| Appearance | White crystals | fao.orgdirectpcw.com |
| Odor | Heavy, balsamic-like rosy odor | fraterworks.comfao.org |
| Melting Point | 54-59 °C | scentree.codirectpcw.com |
| Boiling Point | 170 °C (at 1 mmHg) | fao.org |
| Solubility | Insoluble in water; soluble in oils and ethanol | fao.orgchembk.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQVZIANGRDJBT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystals, heavy balsamic-like rosy odour | |
| Record name | 2-Phenylethyl 3-phenyl-2-propenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl 3-phenyl-2-propenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Phenethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-53-7, 63238-64-2 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063238642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl cinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenethyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENETHYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY056ZZ9MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl 3-phenyl-2-propenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57 - 59 °C | |
| Record name | 2-Phenylethyl 3-phenyl-2-propenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035018 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies and Derivatization of Phenethyl Cinnamate
Established Synthetic Pathways for Phenethyl Cinnamate (B1238496)
Esterification Reactions of Cinnamic Acid and Phenethyl Alcohol
The direct esterification of cinnamic acid with phenethyl alcohol represents a fundamental approach to synthesizing phenethyl cinnamate. This reaction typically involves the formation of an ester bond between the carboxylic acid group of cinnamic acid and the hydroxyl group of phenethyl alcohol ontosight.ai.
Catalytic Approaches in this compound Synthesis
Various catalytic systems are employed to facilitate the esterification of cinnamic acid and phenethyl alcohol, aiming to improve reaction rates, yields, and selectivity, while minimizing byproduct formation.
Optimization of Reaction Parameters in this compound Production
Optimizing reaction parameters is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters include temperature, reaction time, catalyst loading, solvent choice, and reactant molar ratios.
Alternative Synthetic Routes to this compound Analogues
Beyond direct esterification, alternative methods are explored, particularly for synthesizing cinnamate derivatives and enhancing process efficiency.
Enzyme-Catalyzed Esterification for Cinnamate Derivatives
Enzyme catalysis offers a sustainable and selective route for synthesizing various cinnamate derivatives. Lipases, such as immobilized lipase B from Candida antarctica, are widely used for these transformations kopri.re.krnih.gov. These biocatalysts can esterify cinnamic acids with a range of alcohols, including sugar alcohols and aromatic alcohols, under mild conditions kopri.re.krnih.gov. For example, research has shown that Candida antarctica lipase B prefers vinyl cinnamate over other esters when reacting with D-sorbitol to produce 6-O-cinnamoyl-sorbitol kopri.re.krnih.gov. Studies on esterase/lipase activities have also identified enzymes capable of hydrolyzing this compound, indicating the enzyme's interaction with this specific ester structure nih.gov. Furthermore, enzyme-catalyzed amidation reactions using methyl cinnamates and phenylethylamines have been successfully developed, demonstrating the versatility of biocatalysis in generating cinnamate-based compounds mdpi.comresearchgate.net.
Continuous-Flow Microreactor Synthesis of Cinnamamides and Related Esters
Continuous-flow microreactor technology presents a significant advancement for synthesizing cinnamate derivatives and related compounds, offering enhanced control, efficiency, and safety compared to batch processes mdpi.comresearchgate.net.
Derivatization Strategies for this compound
Derivatization of this compound involves strategic structural modifications to either the phenethyl alcohol-derived portion or the cinnamic acid-derived portion of the molecule, or variations in the ester linkage itself. These modifications aim to fine-tune the compound's properties for specific applications.
The phenethyl moiety, derived from phenethyl alcohol, offers sites for structural alteration. These modifications can include introducing substituents onto the aromatic ring of the phenethyl group or altering the ethylene (B1197577) linker. Research into related compounds, such as caffeic acid phenethyl ester (CAPE) derivatives, provides insights into these strategies. For instance, studies have explored the impact of hydroxyl groups or other substituents on the phenyl ring of the phenethyl group to modulate biological activities mdpi.comd-nb.infonih.govresearchgate.netencyclopedia.pubmdpi.com. Such modifications are typically performed on phenethyl alcohol before esterification or, in some cases, on the ester itself, although the latter can be more challenging.
Modifications to the cinnamate aromatic ring are commonly achieved by employing substituted cinnamic acids as starting materials for the esterification reaction. This approach allows for the introduction of various functional groups onto the phenyl ring of the cinnamic acid component. For example, using p-chlorocinnamic acid, ferulic acid, or p-coumaric acid as precursors leads to the formation of chlorinated, feruloylated, or p-coumaroylated phenethyl esters, respectively encyclopedia.pubbeilstein-journals.orgrsc.orgukm.mymdpi.comgoogle.com. These substitutions can significantly influence the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are fundamental methods for introducing substituents onto aromatic rings, which can then be incorporated into the cinnamic acid structure prior to esterification fiveable.meunizin.org.
The ester linkage (-COO-) is central to this compound. Variations in its formation or the precursors used can lead to different ester derivatives. The primary method for forming ester linkages is esterification, which typically involves the reaction between a carboxylic acid and an alcohol wikipedia.orgpressbooks.publabxchange.orgpearson.comacs.org.
Fischer Esterification: This classic method involves reacting a carboxylic acid (like cinnamic acid) with an alcohol (like phenethyl alcohol) in the presence of an acid catalyst, such as sulfuric acid wikipedia.orgpearson.com. The reaction is reversible, and driving the equilibrium towards ester formation can be achieved by using an excess of one reactant or removing water.
Activation of Carboxylic Acid: Alternatively, the carboxylic acid can be activated before reaction with the alcohol. This often involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride, which then readily reacts with the alcohol to form the ester google.combeilstein-journals.orgnih.gov.
Variations in the alcohol or acid components used in these esterification reactions are the most direct ways to create different this compound derivatives. For instance, substituting phenethyl alcohol with other alcohols or using substituted cinnamic acids leads to a diverse array of cinnamate esters mdpi.comencyclopedia.pubmdpi.combeilstein-journals.orgukm.mymdpi.comgoogle.commdpi.comnih.gov.
Substitutions on the Cinnamate Aromatic Ring
Analytical Techniques for Characterization of Synthesized this compound and Derivatives
The structural confirmation and purity assessment of synthesized this compound and its derivatives rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this regard.
¹H NMR Spectroscopy: This technique reveals the different types of protons in the molecule and their chemical environments. For this compound, characteristic signals would include those from the aromatic protons of both the cinnamate and phenethyl phenyl rings, the vinylic protons of the trans-double bond in the cinnamate moiety (typically appearing as doublets with a coupling constant of approximately 16 Hz), the methylene (B1212753) protons of the ethyl linker (-CH₂-CH₂-), and the methylene protons adjacent to the ester oxygen (-O-CH₂-) rsc.orgnih.govrsc.org.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Key signals for this compound would include the ester carbonyl carbon (around 165-170 ppm), the olefinic carbons of the double bond (around 115-145 ppm), the aromatic carbons of both phenyl rings (around 120-140 ppm), and the aliphatic carbons of the phenethyl moiety, including the methylene groups beilstein-journals.orgrsc.orgmdpi.comnih.govresearchgate.netrsc.org.
NMR is instrumental in verifying successful derivatization, such as the introduction of substituents on the aromatic rings or modifications to the phenethyl chain, by observing shifts or new signals in the spectra beilstein-journals.orgrsc.orgmdpi.commdpi.comwiley-vch.deresearchgate.net.
FTIR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation. For this compound, FTIR spectra are expected to display characteristic absorption bands corresponding to its key functional groups beilstein-journals.orgrsc.orgukm.mymdpi.commdpi.comnih.govrsc.orgmdpi.comresearchgate.net.
Ester Carbonyl (C=O) Stretch: A strong absorption band typically observed in the region of 1715–1730 cm⁻¹ is indicative of the ester carbonyl group ukm.mymdpi.comnih.govrsc.org.
Alkene (C=C) Stretch: The carbon-carbon double bond in the cinnamate moiety usually shows an absorption band around 1635 cm⁻¹ rsc.orgmdpi.comrsc.org.
Ester C-O Stretch: The stretching vibration of the ester linkage (C-O) typically appears in the fingerprint region, often between 1150 and 1200 cm⁻¹ ukm.my.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ indicate the presence of aromatic C-H bonds.
Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the phenethyl group.
Aromatic Ring Vibrations: Characteristic bands associated with aromatic ring stretching modes are also observed.
FTIR is frequently used to confirm the successful formation of the ester linkage and the presence of other functional groups in synthesized derivatives beilstein-journals.orgrsc.orgukm.mymdpi.commdpi.commdpi.comresearchgate.net.
Table 1: Characteristic Spectroscopic Data for this compound
| Technique | Functional Group/Region | Expected Wavenumber (cm⁻¹) | Reference/Notes |
| FTIR | C=O Stretch (Ester) | 1715–1730 | ukm.mymdpi.comnih.govrsc.org |
| FTIR | C=C Stretch (Alkene) | ~1635 | rsc.orgmdpi.comrsc.org |
| FTIR | C-O Stretch (Ester) | 1150–1200 | ukm.my |
| FTIR | Aromatic C-H Stretch | >3000 | |
| FTIR | Aliphatic C-H Stretch | <3000 | |
| ¹H NMR | Aromatic Protons | 7.2–7.6 | Multiplets |
| ¹H NMR | Vinylic Protons (trans) | ~6.4, ~7.6 | Doublets, J~16 Hz |
| ¹H NMR | -O-CH₂- (Phenethyl) | 4.2–4.3 | Triplet |
| ¹H NMR | -CH₂-CH₂- (Phenethyl) | 2.8–3.0 | Triplet |
| ¹³C NMR | C=O (Ester Carbonyl) | 165–170 | |
| ¹³C NMR | Olefinic Carbons | 115–145 | |
| ¹³C NMR | Aromatic Carbons | 120–140 |
Compound List:
this compound
Cinnamic acid
Phenethyl alcohol
p-chlorocinnamic acid
Ferulic acid
p-coumaric acid
Caffeic acid phenethyl ester (CAPE)
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is a powerful analytical technique widely employed for assessing the purity of chemical compounds and for their quantitative analysis mdpi.compfc.hr. In the context of this compound, GC is instrumental in separating and quantifying the target compound from potential impurities or byproducts formed during synthesis.
A study investigating thermodynamic properties of cinnamate derivatives, including ethyl (E)-cinnamate (a related compound), utilized GC to determine vapor pressures up to their boiling points. The researchers noted that GC effectively separates impurities, highlighting its capability to evaluate pure component properties within mixed substances mdpi.com. Specifically, GC-Mass Spectrometry (GC-MS) has been used to analyze this compound, providing mass spectral data and retention times that are crucial for identification and purity assessment nih.gov. The typical components of a GC system include an injector for sample introduction, a carrier gas (such as helium or nitrogen) to transport the sample through the column, a chromatographic column containing a stationary phase, and a detector (e.g., Flame Ionization Detector - FID) to identify and quantify separated components pfc.hrmdpi.com. For this compound, GC analysis can confirm its presence and determine its concentration in a sample, thereby verifying its purity tcichemicals.com.
Table 1: Gas Chromatography Parameters and Data for Related Cinnamate Esters
| Compound Name | Purity (GC) | Retention Time (min) | Detector Type | Reference |
|---|---|---|---|---|
| Ethyl (E)-Cinnamate | >99.0% | Not specified | FID | mdpi.comtcichemicals.com |
| This compound | >99.0% | Not specified | FID | tcichemicals.com |
| Ethyl hydrocinnamate | >0.999 | Not specified | FID | mdpi.com |
| 1,1-diphenyl-3-(4-trifluoromethylphenyl)prop-2-yn-1-ol | Not specified | 11.49 | MS-EI | rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and versatile technique used extensively for monitoring the progress of chemical reactions, including the synthesis of esters like this compound wisc.edusigmaaldrich.comnih.gov. TLC allows chemists to quickly assess whether starting materials are being consumed and if the desired product is being formed.
The principle of TLC involves a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture) wisc.edusigmaaldrich.comsilicycle.com. A small spot of the reaction mixture is applied to the TLC plate, and the plate is placed in a developing chamber containing the mobile phase. As the mobile phase moves up the plate via capillary action, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases wisc.edu. By comparing the spots of the reaction mixture with those of known standards, or by observing the disappearance of starting material spots and the appearance of new product spots, the reaction's progress can be effectively monitored wisc.edusigmaaldrich.comnih.gov.
Researchers have employed TLC to monitor various synthetic procedures. For instance, in the synthesis of cinnamic ester derivatives, TLC was used to track the reaction until completion nih.gov. Similarly, in other organic syntheses, TLC is a standard method for monitoring reaction progress, identifying byproducts, and determining the optimal time for work-up and purification rsc.org. The visualization of spots on the TLC plate is often achieved using UV light or specific staining reagents, which can reveal compounds that are not visible to the naked eye sigmaaldrich.com.
Table 2: Applications of Thin-Layer Chromatography in Chemical Synthesis Monitoring
| Technique Application | Stationary Phase | Mobile Phase Example | Visualization Method | Purpose | Reference |
|---|---|---|---|---|---|
| Reaction Monitoring | Silica gel F254 | Hexane/Ethyl Acetate (9:1) | UV or chemical stains | Track reaction progress, identify products | rsc.orgnih.gov |
| Purity Assessment | Silica gel | Various solvent systems | UV or chemical stains | Assess purity of synthesized compounds | wisc.edusigmaaldrich.com |
| Separation of Mixtures | Silica gel/Alumina | Various solvent systems | UV or chemical stains | Separate components of a mixture | wisc.edusilicycle.com |
Pharmacological and Biological Activities of Phenethyl Cinnamate
Antioxidant Mechanisms and Protective Effects of Phenethyl Cinnamate (B1238496)
While specific studies detailing the antioxidant mechanisms of phenethyl cinnamate are not extensively covered in the provided search results, insights can be drawn from related compounds.
Cinnamate derivatives are generally recognized for their antioxidant potential, primarily attributed to their phenolic structure. The phenolic hydroxyl groups can donate hydrogen atoms to reactive oxygen species (ROS) and free radicals, thereby neutralizing them and forming resonance-stabilized phenoxyl radicals mdpi.com. This process helps to inhibit or delay oxidative reactions.
Caffeic Acid Phenethyl Ester (CAPE), a related compound featuring a phenethyl ester of caffeic acid (a hydroxycinnamic acid), has been documented to effectively scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reduce the formation of superoxide (B77818) anions nih.govnih.gov. Studies on phenylethyl-3,4-dihydroxy-hydrocinnamate (PDH), another phenethyl ester derivative, suggest potent antioxidant activity, with PDH exhibiting strong capabilities in scavenging hydroxyl (OH) and hydroperoxyl (OOH) radicals nih.gov. The esterification with phenethyl alcohol can influence antioxidant potency, and in some cases, ester derivatives may show lower antioxidant capacity compared to their parent free acids mdpi.com.
Direct evidence linking this compound to specific modulation of cellular oxidative stress pathways is limited in the reviewed literature. However, related compounds like CAPE have been shown to play a significant role in cellular defense mechanisms against oxidative stress. CAPE has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for inducing the expression of antioxidant enzymes such as Heme Oxygenase 1 (HO-1) nih.govresearchgate.netresearchgate.net. Furthermore, CAPE can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses often exacerbated by oxidative stress nih.govresearchgate.net. These pathways are fundamental in cellular protection against oxidative damage.
Direct comparative studies of this compound against other well-known phenolic antioxidants are not detailed in the provided sources. However, related compounds offer a basis for comparison. For instance, in certain experimental models, CAPE has demonstrated superior antioxidant effects compared to Vitamin E (alpha-tocopherol) nih.gov. Generally, the antioxidant capacity of hydroxycinnamic acid esters can be lower than their corresponding free acids mdpi.com.
Modulation of Oxidative Stress Pathways
Antimicrobial Efficacy of this compound
The antimicrobial properties of cinnamate derivatives have been a subject of significant research, with various structural modifications yielding compounds with distinct activity profiles.
Specific data on the antibacterial spectrum and potency of this compound itself is not extensively detailed in the provided literature. However, other cinnamate esters have shown antibacterial activity. For example, methyl cinnamate and ethyl cinnamate exhibit moderate antibacterial effects, with Minimum Inhibitory Concentration (MIC) values reported in the range of 726–789 µM against certain bacterial strains nih.gov. Derivatives such as decyl cinnamate and 4-isopropylbenzylcinnamide have demonstrated more potent antibacterial activity, with lower MIC values against bacteria like Staphylococcus aureus nih.govresearchgate.net. The presence of specific substituents on the cinnamate structure can significantly influence its antibacterial efficacy and selectivity mdpi.com. This compound has been noted as a precursor in the synthesis of compounds, such as isoxazoline (B3343090) derivatives, which are then evaluated for their antimicrobial properties ijpsm.com.
Table 1: Representative Antibacterial Activity of Cinnamate Derivatives
| Compound Name | Target Microorganism | MIC Value (µM) | Source |
| Methyl cinnamate | S. aureus | 789.19 | nih.gov |
| Ethyl cinnamate | S. aureus | 726.36 | nih.gov |
| Decyl cinnamate | S. aureus | 550.96 | nih.govresearchgate.net |
| 4-isopropylbenzylcinnamide | S. aureus | 458.15 | nih.govresearchgate.net |
Similar to antibacterial activity, direct antifungal data for this compound is limited in the reviewed sources. However, related cinnamate esters have shown efficacy against various fungal species. Methyl cinnamate and ethyl cinnamate have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus flavus, with reported MIC values in the range of 626–789 µM nih.gov. Butyl cinnamate has exhibited a more potent antifungal profile among tested derivatives, with an MIC of 626.62 µM against Candida albicans nih.govresearchgate.net. The mechanisms of action for some cinnamate derivatives against fungi may involve direct interaction with ergosterol, a key component of the fungal cell membrane mdpi.com.
Proposed Mechanisms of Antimicrobial Action
Cinnamate esters, as a class, are recognized for their antimicrobial potential against a range of pathogens nih.govmdpi.com. While specific mechanisms for this compound are not extensively detailed in the provided literature, general modes of action observed for related cinnamate derivatives include disruption of the plasma membrane, damage to cellular nucleic acids and proteins, and the induction of intracellular reactive oxygen species (ROS) nih.gov. In fungal pathogens, interaction with enzymes like benzoate (B1203000) 4-hydroxylase, which is crucial for aromatic detoxification, has also been proposed as a mechanism of action mdpi.com. These general mechanisms likely contribute to the antimicrobial profile of this compound and its analogues.
Anti-inflammatory Potential and Associated Molecular Targets
The anti-inflammatory properties of compounds related to this compound have been investigated. Caffeic acid phenethyl ester (CAPE), a structurally similar compound, has demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, reduction of reactive oxygen species (ROS) production, and downregulation of inducible nitric oxide synthase (iNOS) preprints.orgnih.gov. Other cinnamate derivatives have also been shown to modulate inflammation by inhibiting NF-κB activation and targeting inflammatory mediators like iNOS and cyclooxygenase-2 (COX-2) nih.govnih.gov. Constituents found in Cinnamomum cassia, including phenethyl esters of substituted cinnamic acids, have been identified to interact with inflammation-related molecular targets such as JAK2, COX-2, IL-1β, and PPARγ, underscoring the relevance of this structural class in modulating inflammatory responses ajol.info.
Anticancer and Cytotoxic Activities of this compound and Analogues
This compound and its related compounds have shown promising anticancer and cytotoxic activities through various mechanisms.
In Vitro Cytotoxicity Studies
Studies evaluating the in vitro cytotoxicity of cinnamate derivatives and related phenethyl esters against cancer cell lines have reported significant activity. For instance, N-caffeoylmorpholine (6b), a related amide derivative, exhibited potent activity against P388 murine leukemia cells with an IC50 value of 1.48 µg/mL japsonline.com. Similarly, methyl 2-cinnamamido-3-hydroxy propanoate demonstrated an IC50 of 10.78 µg/mL against P388 leukemia cells researchgate.net. Other cinnamate derivatives have shown IC50 values ranging from 7.87 to 93.46 µg/mL across various cancer cell lines, including HeLa, SKOV-3, and MCF-7 mdpi.com. Compounds like 1-oxo-1-phenylpropan-2-yl cinnamate have displayed significant inhibition (52.2–91.2%) against multiple leukemia cell lines scielo.brscielo.br. Phenethyl p-coumarate and N-phenethyl-p-coumaramide have also been identified as active against P388 leukemia murine cells researchgate.net.
Table 1: In Vitro Cytotoxicity of Cinnamate Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) or % Inhibition | Reference |
| N-caffeoylmorpholine (6b) | P388 murine leukemia | 1.48 | japsonline.com |
| Methyl 2-cinnamamido-3-hydroxy propanoate | P388 leukemia | 10.78 | researchgate.net |
| N-(p-coumaroyl)morpholine (6a) | P388 murine leukemia | 19.35 | japsonline.com |
| N-caffeoylpyrrolidine (7b) | P388 murine leukemia | 11.35 | japsonline.com |
| N-(p-coumaroyl)pyrrolidine (7a) | P388 murine leukemia | 53.46 | japsonline.com |
| Phenyl amide cinnamate (8) | MCF-7 | 94.8% inhibition at 100 µg/ml | japsonline.com |
| Various Cinnamamide (B152044) Derivatives | HeLa | 8.49–62.84 | mdpi.com |
| Various Cinnamamide Derivatives | SKOV-3 | 7.87–70.53 | mdpi.com |
| Various Cinnamamide Derivatives | MCF-7 | 11.20–93.46 | mdpi.com |
| 1-oxo-1-phenylpropan-2-yl cinnamate | Leukemia cell lines | 52.2–91.2% inhibition | scielo.brscielo.br |
Note: Direct quantitative data for this compound itself is limited in the reviewed literature. The data presented are derived from studies on closely related cinnamate esters and amides, particularly those incorporating a phenethyl moiety or the cinnamic acid backbone.
Mechanisms of Antiproliferative Effects
The antiproliferative effects of compounds related to this compound are often attributed to mechanisms that induce programmed cell death (apoptosis) and halt cell cycle progression. For instance, caffeic acid phenethyl ester (CAPE) has been observed to induce apoptosis by increasing ROS production and causing a loss of mitochondrial membrane potential, potentially through the suppression of the PI3K/AKT pathway mdpi.com. Other cinnamate derivatives, such as cinnamaldehyde (B126680), have been shown to inhibit cell proliferation by downregulating cyclin D1 expression and activating NF-κB, thereby promoting apoptosis mdpi.com. Coumarin derivatives, which share structural similarities with cinnamic acid compounds, have also been reported to induce cell cycle arrest and apoptosis ajouronline.com.
Evaluation in Murine Leukemia Models
Several cinnamic acid derivatives and their amide analogues have been evaluated for their efficacy in murine leukemia models, notably the P388 leukemia cell line. Compounds like N-caffeoylmorpholine (6b) demonstrated significant potency with an IC50 of 1.48 µg/mL against P388 cells japsonline.com. Phenethyl p-coumarate and N-phenethyl-p-coumaramide have also been tested in P388 leukemia models, highlighting the potential role of the phenethyl ester moiety in anticancer activity within this context researchgate.net.
Antiparasitic Activities of this compound and Cinnamate Esters
Cinnamate esters and their derivatives have exhibited notable antiparasitic activities against a spectrum of protozoan parasites. These compounds have shown efficacy against Leishmania species, including L. donovani and L. infantum, as well as Trypanosoma brucei rhodesiense nih.govresearchgate.netdntb.gov.uamdpi.com. Specific cinnamate derivatives like piperonyl cinnamate (MIC = 42.80 µM) and N-(4-isopropylbenzyl)cinnamamide (MIC = 33.71 µM) have demonstrated antileishmanial action mdpi.com. Furthermore, caffeic acid phenethyl esters have shown positive effects against Leishmania tropica nih.govresearchgate.net. Beyond protozoal infections, certain cinnamic acid esters have also displayed anti-schistosomal activity, capable of inducing cytoplasmic vacuoles and cell death in Schistosoma mansoni schistosomula mdpi.com.
Other Biological Activities and Emerging Therapeutic Applications
Neuroprotective Effects in Related Phenethyl Esters
While direct, extensive studies detailing the neuroprotective effects of this compound itself are not prominently featured in the provided search results, research into related phenethyl esters and cinnamic acid derivatives indicates significant potential within this class of compounds. Caffeic acid phenethyl ester (CAPE), a related phenylpropanoid found in propolis, has demonstrated notable neuroprotective activity chemimpex.compreprints.orgpreprints.orgnih.gov. CAPE is understood to exert its neuroprotective effects by modulating key cellular pathways, specifically the nuclear transcription factor erythroid 2 (Nrf2) and the nuclear factor NF-κB pathways preprints.orgpreprints.orgnih.gov. This modulation promotes the expression of antioxidant enzymes and inhibits the production of pro-inflammatory cytokines, thereby counteracting oxidative stress and neuroinflammation, which are central to the progression of neurodegenerative disorders preprints.orgpreprints.orgnih.gov.
Furthermore, cinnamamide derivatives, which share structural similarities with this compound, have also been identified as possessing therapeutic potentials, including neuroprotective properties mdpi.com. The presence of this compound in Cinnamomi Cortex, a traditional medicinal herb, is also associated with reported neuroprotective activities rsc.org. These findings suggest that the phenethyl ester scaffold, exemplified by CAPE and related cinnamic acid derivatives, may confer neuroprotective benefits, warranting further investigation into this compound itself.
Enzyme Inhibition Studies (e.g., Lipoxygenases, Tyrosinase)
Enzyme inhibition studies are crucial for understanding the biochemical mechanisms by which compounds exert their effects. This compound and its derivatives are being investigated for their potential to inhibit key enzymes involved in various biological processes.
Tyrosinase Inhibition
Structure Activity Relationship Sar Studies of Phenethyl Cinnamate Derivatives
Impact of Aromatic Ring Substituents on Biological Activities
The nature, position, and number of substituents on the aromatic rings of both the cinnamate (B1238496) and phenethyl moieties significantly influence the biological activity of phenethyl cinnamate derivatives.
Influence of Hydroxyl Groups and Alkylations
The presence of hydroxyl (-OH) groups on the aromatic rings often correlates with enhanced biological activities. For instance, hydroxylated cinnamic acid derivatives, such as those found in caffeic acid, are known for their potent antioxidant properties mdpi.comidosi.org. Studies on tyrosinase inhibition have shown that derivatives bearing hydroxyl groups on the cinnamate phenyl ring, like compound Ph9 (a 2,4-dihydroxyphenyl acrylate (B77674) derivative), exhibit potent inhibitory effects, often surpassing that of unsubstituted analogues mdpi.com. Catechol-type structures (vicinal diols) have also demonstrated significant potency against certain protozoa nih.gov.
Alkylations, such as the addition of methyl (-CH3) or isopropyl (-CH(CH3)2) groups to the aromatic rings, have also been shown to modulate activity. For example, methyl or isopropyl substituents on the cinnamoyl phenyl ring have been observed to increase antifungal activity tandfonline.com. Similarly, an isopropyl group attached to the aromatic ring is important for antibacterial activity in cinnamic acid derivatives mdpi.comnih.gov. However, the effect of hydroxyl groups can be context-dependent, as some studies have reported a reduction in activity, such as acaricidal activity, upon their introduction researchgate.net.
Table 1: Influence of Hydroxyl and Alkyl Substituents on Biological Activity
| Substituent | Position (on Cinnamate Phenyl) | Biological Activity Studied | Example Compound/Class | Reported Effect on Activity | Reference |
| Hydroxyl (-OH) | 2,4- | Tyrosinase Inhibition | Ph9 (amide derivative) | Potent inhibitor | mdpi.com |
| Hydroxyl (-OH) | 3,4- | Antioxidant Activity | Caffeic acid derivatives | High activity | mdpi.com |
| Hydroxyl (-OH) | 3,4- | Antiprotozoal Activity | Catechol-type compounds | Potent against T. brucei | nih.gov |
| Methyl (-CH3) | 4- | Antifungal Activity | Isopropylphenyl derivative | Increased activity | tandfonline.com |
| Isopropyl (-CH(CH3)2) | 4- | Antibacterial Activity | 4-isopropylbenzylcinnamide | Important for activity | mdpi.comnih.gov |
| Hydroxyl (-OH) | Various | Acaricidal Activity | Hydroxy-substituted cinnamates | Reduced activity | researchgate.net |
Effects of Halogenation and Other Substituents
Halogen substituents (e.g., fluorine, chlorine, bromine, trifluoromethyl) on the aromatic ring can significantly impact biological activity. For instance, halogenated cinnamic acid derivatives have demonstrated enhanced phytotoxic activity against parasitic weeds mdpi.com. Similarly, the introduction of chlorine or fluorine atoms into the cinnamoyl moiety has been noted to slightly increase antifungal activity against certain fungi tandfonline.com.
Electron-withdrawing groups like nitro (-NO2) have also shown a notable influence. The presence of ortho- or meta-nitro groups on the benzene (B151609) ring has been found to significantly improve acaricidal activity researchgate.net. Nitro-aromatic derivatives have also emerged as promising candidates for antiprotozoal applications nih.gov.
The substitution pattern on the aromatic ring is also critical. For LTB4 receptor antagonists, 1,3,4-substitution patterns on the phenyl ring exhibited higher binding affinity compared to 1,2,5- or 1,3,5-patterns acs.org. Conversely, some studies have indicated that halogenation can sometimes lead to a reduction in activity in specific biological contexts researchgate.net. Monosubstituted aromatic rings, in general, have been reported to have a deleterious effect on antileishmanial activity researchgate.net.
Table 2: Effects of Halogen and Other Substituents on Biological Activity
| Substituent | Position (on Cinnamate Phenyl) | Biological Activity Studied | Example Compound/Class | Reported Effect on Activity | Reference |
| Chlorine (-Cl) | 3- or 4- | Antifungal Activity | Chlorinated cinnamoyl derivatives | Slightly enhanced activity | tandfonline.com |
| Trifluoromethyl (-CF3) | 4- | Phytotoxicity | trans-4-(trifluoromethyl)cinnamic acid derivatives | Enhanced inhibition | mdpi.com |
| Chlorine (-Cl) | 3- or 4- | Phytotoxicity | trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid | Enhanced inhibition | mdpi.com |
| Bromine (-Br) | 4- | Phytotoxicity | trans-4-bromocinnamic acid | Enhanced inhibition | mdpi.com |
| Nitro (-NO2) | ortho or meta (on benzene ring) | Acaricidal Activity | Nitro-substituted ethyl cinnamates | Significantly improved | researchgate.net |
| Nitro (-NO2) | Aromatic ring | Antiprotozoal Activity | Nitro-aromatic cinnamate derivatives | Promising candidates | nih.gov |
| Methoxy (-OCH3) | Various | Acaricidal Activity | Methoxy-substituted cinnamates | Reduced activity | researchgate.net |
| Substitution Pattern | 1,3,4 vs 1,2,5- or 1,3,5- | LTB4 Receptor Antagonism | Phenyl ring substitution patterns | 1,3,4- showed higher affinity | acs.org |
Role of the Ester Linkage and Side Chain Modifications
Modifications to the ester linkage and the phenethyl side chain are crucial for fine-tuning the biological activity and pharmacokinetic properties of this compound derivatives.
Length and Branching of the Phenethyl Moiety
The length of the alkyl chain in the ester moiety plays a significant role in activity. For antileishmanial activity, medium-sized linear alkyl chains, such as propyl or butyl esters, often yield the highest potency compared to shorter or branched alkyl groups nih.gov. Studies on related caffeate esters have indicated that while longer lipophilic chains can influence cytotoxicity, specific chain lengths (e.g., C11 and C12) may exhibit the most pronounced effects mdpi.com.
The ester linkage itself is generally more favorable for biological activity compared to amide, thiol ester, ketone, or acid functionalities in many contexts nih.govresearchgate.net. Furthermore, structural alterations like the reduction of the carboxylate group to an alcohol can lead to a decrease in activity nih.gov. Branching within the alkyl chain of the phenethyl moiety typically results in reduced potency compared to linear analogues nih.gov.
Table 3: Impact of Phenethyl Moiety Modifications on Biological Activity
| Modification of Phenethyl Moiety | Biological Activity Studied | Example Compound/Class | Reported Effect on Activity | Reference |
| n-Propyl Ester | Antileishmanial Activity | Propyl cinnamate derivatives | Highest activity | nih.gov |
| n-Butyl Ester | Antileishmanial Activity | Butyl cinnamate derivatives | Highest activity | nih.gov |
| Methyl Ester | Antileishmanial Activity | Methyl cinnamate derivatives | Lower activity | nih.gov |
| Branched Alkyl Ester | Antileishmanial Activity | Isopropyl or tert-butyl cinnamate derivatives | Lower activity | nih.gov |
| C11 Alkyl Ester | Cytotoxicity | Undecyl caffeate ester | Most potent | mdpi.com |
| C12 Alkyl Ester | Cytotoxicity | Dodecyl caffeate ester | Most potent | mdpi.com |
| Reduced Carboxylate (Alcohol) | Antiprotozoal Activity | Cinnamic acid alcohol derivatives | Decreased activity | nih.gov |
| Ester Linkage | Antimicrobial Activity | Ester vs. amide, thiol ester, ketone, or acid derivatives | Generally more bioactive | nih.govresearchgate.net |
Stereoisomerism and its Biological Implications
Stereochemistry, including geometric isomerism (cis/trans or E/Z) and chirality (enantiomers/diastereomers), can profoundly influence the biological activity of compounds. For cinnamate derivatives, the (E)-isomer is often found to be more effective than its (Z)-counterpart, as observed in acaricidal studies researchgate.net. The presence of unsaturation in the side chain, which allows for E/Z isomerism, can also impact activity, with some studies suggesting it may disfavor certain biological effects nih.gov.
While specific chiral this compound derivatives are not extensively detailed in the provided literature, the general principles of stereochemistry are highly relevant. The three-dimensional arrangement of atoms can dictate a molecule's interaction with biological targets, leading to significant differences in efficacy, potency, and even toxicity between different stereoisomers nih.govsolubilityofthings.comslideshare.net. For example, in other pharmaceutical classes, one enantiomer might be therapeutically active while another is inactive or harmful solubilityofthings.com.
Table 4: Impact of Stereoisomerism on Biological Activity
| Isomer Type | Biological Activity Studied | Example Compound/Class | Reported Effect on Activity | Reference |
| (E)-Cinnamate | Acaricidal Activity | Ethyl cinnamates | More effective | researchgate.net |
| (Z)-Cinnamate | Acaricidal Activity | Ethyl cinnamates | Less effective | researchgate.net |
| Trans double bond | Antimicrobial Activity | Cinnamates/Cinnamides | Noted as present | mdpi.com |
| Chiral Centers | General Biological Activity | Various drug classes | Can lead to different effects | nih.govsolubilityofthings.comslideshare.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate specific molecular descriptors with observed biological activity. This approach has been widely applied to cinnamate derivatives to predict and understand their efficacy across various applications, including antileishmanial, antitrypanosomal, and fungicidal activities nih.govresearchgate.netmdpi.com.
QSAR studies on cinnamate esters have identified key structural features influencing antileishmanial activity, such as the molecule's polarity, the number of oxygen atoms, and the presence of linear alkyl chains mdpi.com. For fungicidal activity, QSAR models have indicated that electronic and steric effects, alongside energy differences between compounds, are critical determinants of antifungal properties researchgate.net. Furthermore, QSAR analyses have been used to correlate cytotoxicity and tumor specificity with molecular shape, size, and ionization potential nih.gov. These computational approaches are invaluable for guiding the rational design of novel, more potent, and selective this compound derivatives.
Molecular Docking and Computational Chemistry Studies
Molecular docking and other computational chemistry techniques play a pivotal role in understanding the structure-activity relationships (SAR) of this compound derivatives. These methods allow researchers to predict how these compounds interact with biological targets at a molecular level, providing insights into their binding modes, affinities, and the key structural features responsible for their activity. By employing these in silico tools, scientists can efficiently screen potential drug candidates, optimize existing lead compounds, and rationalize experimental findings, thereby accelerating the drug discovery process mdpi.comresearchgate.netchemrxiv.org. Computational approaches, including molecular docking and molecular dynamics simulations, are instrumental in dissecting complex ligand-target interactions and predicting binding free energies, which are critical for identifying potent bioactive molecules mdpi.comchemrxiv.org.
Ligand-Target Interactions and Binding Affinity Predictions
The prediction of binding affinity and the detailed characterization of ligand-target interactions are central to computational SAR studies of this compound derivatives. Molecular docking simulations are widely used to estimate the binding strength of a compound to its target protein by calculating scoring functions that approximate binding free energy. These studies often reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π−π stacking, which are crucial for molecular recognition and binding efficacy.
Several studies have investigated the binding affinities and interactions of this compound derivatives and related compounds with various biological targets. For instance, a this compound derivative was reported to exhibit a strong binding affinity of -9.3 kcal/mol in molecular docking simulations vulcanchem.com. Other studies on cinnamamide (B152044) derivatives, which share structural similarities, have shown binding energies around -5 kcal/mol, with specific compounds demonstrating even more favorable interactions, such as compound 10 achieving -5.57 kcal/mol with a key hydrogen bond interaction to the Trp231 residue of P-glycoprotein ikm.org.my.
Detailed analyses of phenethyl cinnamamides docked to tyrosinase have elucidated specific interaction patterns. For example, N-trans-caffeoyltyramine and N-trans-coumaroyltyramine engaged in π−π stacking with His 263 and formed hydrogen bonds with Glu 322. N-trans-feruloyltyramine showed π−π stacking with Phe 264 and established hydrogen bonds with Met 280 and Thr 261 researchgate.net. Similarly, studies on phenethyl p-coumarate and N-phenethyl-p-coumaramide indicated hydrogen bond interactions with amino acid residues like Ile839 and Ser991, suggesting these interactions are vital for their activity against P388 leukemia cells ukm.myresearchgate.net. Furthermore, SAR studies on phenethylamines targeting the 5-HT2A receptor revealed that the presence of alkyl or halogen groups on the phenyl ring at para positions positively influenced binding affinity nih.gov.
Table 1: Binding Affinity Predictions for this compound Derivatives and Analogs
| Compound/Derivative Class | Target Protein (Implied/Studied) | Binding Affinity (kcal/mol) | Key Interactions / Notes | Citation |
| This compound derivative | Not Specified | -9.3 | Strong binding affinity | vulcanchem.com |
| Cinnamamide derivatives (5 compounds) | P-glycoprotein | ~ -5.0 | Potential inhibitors | ikm.org.my |
| Compound 10 (Cinnamamide derivative) | P-glycoprotein | -5.57 | Hydrogen bond with Trp231 | ikm.org.my |
| Phenethyl cinnamamides | Tyrosinase | Not explicitly quantified | π−π stacking, H-bonds | researchgate.net |
| Phenethyl p-coumarate / N-phenethyl-p-coumaramide | P388 Leukemia Cells (Implied) | Not explicitly quantified | Hydrogen bonds with Ile839, Ser991 | ukm.myresearchgate.net |
| Phenethylamines | 5-HT2AR | Not explicitly quantified | Para-substituted phenyl groups enhance binding affinity | nih.gov |
Preclinical and Toxicological Assessments of Phenethyl Cinnamate
In Vitro Toxicology Studies
In vitro studies provide initial insights into the potential hazardous properties of a substance by examining its effects on cellular components or isolated systems.
Genotoxicity Assays and Mutagenicity Evaluations
Genotoxicity assays are designed to detect whether a chemical can damage genetic material (DNA), which can lead to mutations and potentially cancer. Phenethyl cinnamate (B1238496) has been evaluated in various genotoxicity test systems.
Studies have assessed phenethyl cinnamate's potential for genotoxicity using assays such as the Ames test and chromosomal aberration tests. While specific detailed findings for this compound in these assays are not extensively detailed in the provided search results, related cinnamyl derivatives have shown mixed results, with some in vitro activity noted that did not always translate to in vivo effects femaflavor.org. The BlueScreen HC assay, a mammalian cell-based assay for measuring genotoxicity, has been used as a screening tool for fragrance materials, including this compound, with a focus on predicting in vitro and in vivo mutagenicity researchgate.net. The BlueScreen HC assay demonstrated 100% negative predictivity for genotoxicity in a set of 371 fragrance materials, suggesting a low likelihood of genotoxic potential for many substances tested, though it also noted a high percentage of false positives researchgate.net.
Cytotoxicity in Non-Target Cell Lines
Cytotoxicity studies evaluate the potential of a substance to cause harm or death to cells. These studies are typically performed on various cell lines, including those not directly targeted by the compound's intended use, to assess general toxicity.
Research into related cinnamate ester analogues has included in vitro cytotoxicity testing against cell lines such as L-6 (rat skeletal myoblasts) nih.gov. In these studies, compounds were evaluated for their antiproliferative activity, with IC50 values determined nih.govmdpi.comscielo.br. While specific cytotoxicity data for this compound itself across a broad range of non-target cell lines is not exhaustively detailed in the provided snippets, the BlueScreen HC assay, mentioned in the context of genotoxicity, also measures cytotoxicity researchgate.net. This assay is utilized as a screening tool to prioritize fragrance materials for further testing researchgate.net.
In Vivo Animal Studies and Safety Profiles
In vivo studies involve testing substances in living organisms, typically animals, to assess their toxicological profile under more complex biological conditions.
Oral Toxicity Studies in Rodent Models
Oral toxicity studies in rodent models are standard for evaluating the potential adverse effects of ingested substances. These studies help establish dose-response relationships and identify target organs for toxicity.
This compound has been evaluated in oral toxicity studies. For instance, in rodent models, LD50 (median lethal dose) values have been reported. One study indicated an oral LD50 of >5000 mg/kg in rats and >5000 mg/kg in mice for this compound femaflavor.org. Another reference mentions an acute oral toxicity study in mice where a dose of 32 g/(kg·d) of a related substance (ZhuRiHeng drop pill, which contained methyl cinnamate) showed no treatment-related toxic signs or deaths nih.gov. In a 180-day repeated oral toxicity study of the same substance in rats, elevated liver ratios were noted across all dose cohorts compared to the control group nih.gov.
Evaluation of Systemic Exposure and Metabolism
Understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body is crucial for assessing systemic toxicity.
This compound is understood to be hydrolyzed to cinnamic acid and phenethyl alcohol in the body inchem.org. Phenethyl alcohol itself has been studied for its pharmacokinetics and developmental toxicity in rats rutgers.edu. Research into the metabolism of related compounds, such as caffeic acid phenethyl ester (CAPE), suggests that absorption and metabolism processes are complex and can influence biological activity mdpi.com. Studies on other cinnamates indicate that they can be absorbed and metabolized, with metabolic pathways often involving hydrolysis or conjugation nih.gov. The Research Institute for Fragrance Materials (RIFM) also evaluates systemic exposure, with models developed to estimate skin absorption for fragrance ingredients, which is a key parameter in refining systemic exposure assessments researchgate.net.
Regulatory Status and Safety Assessments
Regulatory bodies and expert committees evaluate chemicals for safety based on available scientific data, assigning statuses like Generally Recognized As Safe (GRAS) or establishing Acceptable Daily Intakes (ADIs).
This compound is recognized by several regulatory and scientific bodies. It is listed as FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized As Safe) with FEMA Number 2863 fda.govfemaflavor.orgdirectpcw.com. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, assigning it JECFA Number 671 directpcw.comnih.govfao.orginchem.orgwho.int. The JECFA evaluation in 2000 concluded that there was "No safety concern at current levels of intake when used as a flavouring agent" nih.govinchem.orgwho.int. Further specifications for this compound (CAS No. 103-53-7) are available, with a purity requirement of at least 95% fao.orgfood.gov.uk. The European Union also lists this compound as an authorized flavoring substance food.gov.uk.
Mechanistic Investigations of Phenethyl Cinnamate S Biological Actions
Cellular and Molecular Targets Identification
Understanding how phenethyl cinnamate (B1238496) interacts with specific cellular components is fundamental to comprehending its observed biological effects. Investigations have begun to identify its molecular targets, including enzymes and receptors.
Phenethyl cinnamate has been investigated for its potential to modulate enzymatic activity. While direct evidence for this compound's specific enzyme inhibition or activation is still emerging, studies on related compounds provide context. For instance, phenethyl cinnamamides, structurally similar compounds, have demonstrated inhibitory effects on enzymes such as alpha-glucosidase and tyrosinase. Anhydroaegeline, a phenethyl cinnamamide (B152044), showed potent alpha-glucosidase inhibition with an IC50 value of 35.8 µM researchgate.net. Similarly, N-trans-caffeoyltyramine, another phenethyl cinnamamide, exhibited strong melanogenesis inhibitory activity, with an IC50 of 0.8 µM for tyrosinase activation acs.org.
This compound itself has been suggested to potentially inhibit NADPH oxidase enzymatic activity, a key enzyme involved in oxidative stress and inflammation nih.gov. Research indicates a possible relationship between the hydrophobicity of this compound and its cellular functions, including its effects on NADPH oxidase nih.gov. However, specific quantitative data on the enzyme inhibition kinetics of this compound are limited in the current literature.
Studies have begun to identify specific receptors that this compound may interact with. One such target identified is the human concentrative nucleoside transporter 2 (hCNT2) molnova.com. While the precise functional consequence of this compound binding to hCNT2 requires further investigation, the identification of this receptor suggests a role in cellular uptake or transport mechanisms.
Receptor Binding and Modulation
Signaling Pathway Modulation by this compound
This compound's influence on critical cellular signaling pathways, such as those involving NF-κB and Nrf2, is an area of growing interest for understanding its anti-inflammatory and antioxidant potential.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases. This compound has been associated with the modulation of this pathway, specifically in relation to NF-κB p65 nuclear translocation vulcanchem.com. This suggests that this compound may interfere with the activation or translocation of NF-κB, a key step in the induction of pro-inflammatory genes. While studies on related compounds like cinnamaldehyde (B126680) and caffeic acid phenethyl ester (CAPE) demonstrate potent inhibition of NF-κB signaling through mechanisms such as inhibiting IKK or repressing NF-κB activation mdpi.combiomolther.orgmdpi.com, the specific molecular mechanisms by which this compound exerts its effects on the NF-κB pathway are still under investigation.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a critical role in cellular defense against oxidative stress by upregulating the expression of antioxidant and cytoprotective genes. While compounds such as caffeic acid phenethyl ester (CAPE) and 3,4,5-Trihydroxycinnamic acid (THC) have been shown to activate the Nrf2 pathway through various mechanisms, including phosphorylation and nuclear translocation of Nrf2, and subsequent induction of genes like heme oxygenase-1 (HO-1) biomolther.orgnih.govnih.govresearchgate.net, direct evidence for this compound activating the Nrf2 pathway is not prominently featured in the provided search results. Further research is required to determine if this compound possesses Nrf2-activating properties and the underlying mechanisms involved.
Table 1: Identified Molecular Targets of this compound
| Target Type | Target Name | Potential Activity/Role | Citation(s) |
| Receptor | hCNT2 | Target | molnova.com |
| Enzyme | NADPH Oxidase | Potential Inhibitor | nih.gov |
Table 2: Signaling Pathway Modulation by this compound
| Pathway | Modulation | Evidence/Mechanism | Citation(s) |
| NF-κB | Inhibition | Related to NF-κB p65 nuclear translocation | vulcanchem.com |
| Nrf2 | Activation | No direct evidence found in provided literature. | N/A |
Mentioned Compounds:
this compound
Anhydroaegeline
Caffeic Acid Phenethyl Ester (CAPE)
Cinnamaldehyde
N-trans-caffeoyltyramine
N-trans-coumaroyltyramine
N-trans-feruloyltyramine
Nrf2 Pathway Activation
Advanced Omics-Based Approaches in this compound Research
Omics technologies, such as transcriptomics, proteomics, and metabolomics, are increasingly employed to unravel the complex biological actions of compounds like this compound. These approaches allow for a comprehensive, high-throughput analysis of cellular and molecular changes in response to a substance.
Transcriptomics and Proteomics in Response to this compound
Transcriptomics and proteomics provide insights into how this compound might alter gene and protein expression, thereby influencing cellular functions. While specific transcriptomic or proteomic studies directly on this compound are not extensively detailed in the provided search results, related research on phenylpropanoid pathways offers context. For example, studies on plant secondary metabolism highlight the role of genes like phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) in the phenylpropanoid pathway, which is related to cinnamate derivatives oup.comnih.govnih.govresearchgate.netplos.orgnih.govresearchgate.netmdpi.com. Changes in the expression of genes involved in these pathways can indicate how a cell or organism responds to external stimuli or internal metabolic shifts. For instance, in Lonicera macranthoides, differential gene expression analysis identified genes related to phenylpropanoid biosynthesis, including PAL and C4H, that correlated with chlorogenic acid content plos.org. Similarly, studies on Cistanche deserticola revealed that genes involved in phenylpropanoid biosynthesis, such as PAL and ALDH, were differentially expressed in response to environmental conditions, correlating with metabolite profiles dxycdn.com. These findings suggest that omics approaches can identify key genes and pathways affected by cinnamate-related compounds.
Metabolomics for Elucidating Metabolic Fate
Metabolomics offers a powerful tool to understand the metabolic fate of this compound and its impact on endogenous metabolic profiles. Studies focusing on the metabolism of cinnamate derivatives, such as this compound, indicate that hydrolysis to cinnamic acid and phenethyl alcohol is a primary metabolic step inchem.orginchem.org. Phenethyl alcohol is further metabolized to phenylacetic acid, while cinnamic acid can undergo beta-oxidation inchem.orgnih.gov.
Research on cinnamon species, which contain various cinnamate derivatives, utilizes metabolomics techniques like GC-MS and UPLC-MS to profile their complex chemical compositions mdpi.comresearchgate.netnih.gov. These studies identify a wide array of metabolites, including esters, aldehydes, and alcohols, providing a comprehensive understanding of the metabolic landscape. For example, GC-MS analysis of cinnamon aroma compounds identified various esters, including ethyl cinnamate mdpi.comresearchgate.netnih.gov. While these studies focus on complex mixtures, they establish the utility of metabolomics in identifying and quantifying cinnamate-related compounds and their metabolic products. The Human Metabolome Database (HMDB) lists this compound, providing a reference point for its presence in biological systems hmdb.ca. Elucidating the specific metabolic transformations and endogenous metabolite changes induced by this compound would typically involve targeted or untargeted metabolomic profiling in relevant biological matrices.
Compound List:
Future Directions and Translational Perspectives for Phenethyl Cinnamate Research
Development of Novel Phenethyl Cinnamate-Based Therapeutics
The unique structure of phenethyl cinnamate (B1238496), which combines a cinnamic acid moiety with a phenethyl group, provides a versatile scaffold for the development of new therapeutic agents. researchgate.netukm.my Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govresearchgate.net The phenethyl group can also contribute to the bioactivity of the molecule. ukm.my
Researchers are actively synthesizing and evaluating a variety of this compound derivatives to enhance their therapeutic properties. nih.govnih.gov Modifications to the cinnamic acid backbone and the phenethyl group can influence the compound's potency and selectivity for specific biological targets. ukm.mytandfonline.com For example, the introduction of different substituents on the aromatic ring of the cinnamoyl moiety can significantly alter its biological activity. tandfonline.com Studies have shown that certain cinnamic acid esters and amides exhibit potent and selective inhibitory activity against enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases. nih.gov
Table 1: Examples of Synthesized this compound Analogs and their Activities
| Compound/Derivative | Modification | Observed Activity | Reference |
| p-coumaric acid phenethyl ester | Hydroxyl group on the p-position of the cinnamic acid ring | Potent and selective MAO-B inhibitor, antioxidant activity | nih.gov |
| 6-methyl-2-oxo-2 H-pyran-4-yl 3-(4-isopropylphenyl)propenoate | Isopropyl group at the 4-position of the aromatic ring | Strong antifungal activity | tandfonline.com |
| Phenethyl p-coumarate | Combination of p-coumaroyl and phenethyl moieties | Potential anticancer activity | ukm.my |
| N-phenethyl-p-coumaramide | Amide linkage between p-coumaroyl and phenethyl moieties | Potential anticancer activity | ukm.my |
Exploration of Combination Therapies
Combining this compound or its derivatives with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This approach is particularly relevant in the treatment of complex diseases like cancer and infectious diseases. researchgate.netnih.gov
For instance, some natural compounds have been shown to have synergistic effects when used with conventional antibiotics against multidrug-resistant bacteria. nih.gov Cinnamic acid derivatives have demonstrated the ability to inhibit the growth of various pathogenic fungi and bacteria. nih.govnih.gov In cancer therapy, combining a compound that induces reactive oxygen species (ROS) production, like some cinnamaldehyde (B126680) derivatives, with other anticancer agents could lead to enhanced tumor cell killing. nih.gov The development of "hybrid drugs," which combine two or more pharmacophores in a single molecule, is another area of exploration. researchgate.net This approach aims to create multi-target agents that can be more effective than the individual components. researchgate.net
Advanced Delivery Systems for Enhanced Efficacy
A significant challenge in the therapeutic application of compounds like this compound is their often-poor water solubility and bioavailability. nih.govmdpi.com Advanced drug delivery systems are being developed to overcome these limitations and improve the delivery of these compounds to their target sites. srce.hrnih.gov
Nanoformulations, such as nanoparticles, liposomes, and micelles, can encapsulate hydrophobic compounds like this compound, increasing their solubility and stability in biological fluids. srce.hrnih.gov These delivery systems can also be designed for targeted drug release, which can increase the concentration of the drug at the site of action and reduce systemic side effects. nih.gov For example, caffeic acid phenethyl ester (CAPE), a related compound, has been successfully encapsulated in various nanoformulations to improve its therapeutic effects. nih.gov Stimuli-responsive delivery systems, which release their cargo in response to specific triggers like light or pH changes, are also being investigated to achieve spatiotemporal control over drug release. mdpi.comnih.gov
Computational and AI-Driven Drug Discovery for this compound Analogues
Computational and artificial intelligence (AI)-driven approaches are revolutionizing the process of drug discovery and development. cedars-sinai.edunih.govresearchgate.net These technologies can significantly accelerate the identification and optimization of new drug candidates, including analogues of this compound.
In silico screening allows for the rapid evaluation of vast libraries of virtual compounds to identify those with the highest potential for binding to a specific biological target. cedars-sinai.edunih.gov Molecular docking studies can predict the binding affinity and mode of interaction between a compound and its target protein, providing valuable insights for lead optimization. ukm.mynih.gov
Regulatory Science and Risk Assessment Refinements
As with any new therapeutic agent or ingredient, a thorough assessment of the safety and potential risks of this compound and its derivatives is crucial. Regulatory bodies rely on comprehensive scientific data to establish safe usage levels. femaflavor.org
The Research Institute for Fragrance Materials (RIFM) conducts safety assessments of fragrance ingredients, including this compound. researchgate.net These assessments consider various factors, including potential for skin sensitization. researchgate.net The Flavor and Extract Manufacturers Association (FEMA) also evaluates the safety of flavoring substances, providing a framework for their use in food. femaflavor.org
The Threshold of Toxicological Concern (TTC) is a risk assessment approach used for chemicals present at very low levels, such as impurities in cosmetic ingredients. researchgate.net This approach can be a valuable tool in the safety evaluation of novel compounds when extensive toxicological data is not yet available. researchgate.net Continued research and refinement of these regulatory science approaches will be essential for ensuring the safe development and application of new this compound-based products.
Q & A
Q. What are the recommended methods for synthesizing phenethyl cinnamate, and how can its purity be validated?
this compound can be synthesized via esterification between cinnamic acid and phenethyl alcohol using acid catalysis (e.g., sulfuric acid) or alternative green chemistry approaches, such as Aliquat H336 as a phase-transfer catalyst . Post-synthesis, purity should be validated using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, with characteristic peaks for the cinnamate ester group (e.g., δ 7.5–7.7 ppm for aromatic protons and δ 6.4–6.5 ppm for the α,β-unsaturated carbonyl system) .
Q. How should this compound be characterized to ensure batch-to-batch consistency in research studies?
Batch consistency requires standardized protocols for:
- Physicochemical properties : Melting point (54–56°C) and refractive index measurements .
- Spectroscopic analysis : FT-IR (to confirm ester C=O stretch at ~1710 cm⁻¹) and UV-Vis (λmax ~270 nm for the cinnamate chromophore) .
- Chromatographic profiling : Retention time alignment with certified reference standards via HPLC or GC-MS .
Q. What experimental precautions are necessary for handling this compound in laboratory settings?
- Use personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers at 25°C, protected from light and moisture .
- Dispose of waste via certified chemical disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification across different extraction or analytical methods?
Contradictory data may arise from method-specific biases. For example, solvent-assisted extraction (e.g., hydrodistillation) may yield higher purity but lower recovery compared to solid-phase microextraction (SPME) . To reconcile discrepancies:
Q. What molecular mechanisms underlie this compound’s bioactivity in biochemical assays, such as leukotriene biosynthesis inhibition?
this compound derivatives (e.g., caffeic acid phenethyl ester) inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene synthesis, by competitively binding to the arachidonic acid substrate site . Mechanistic studies should include:
- Enzyme kinetics : Measure IC50 values via spectrophotometric assays monitoring 5-LO product formation.
- Molecular docking : Simulate interactions between this compound and 5-LO’s catalytic domain .
- Cell-based models : Use human polymorphonuclear leukocytes to assess suppression of leukotriene B4 (LTB4) production .
Q. How can in vivo models be designed to evaluate this compound’s pharmacokinetics and metabolic stability?
- Animal models : Administer this compound intravenously/orally to rodents and collect plasma at timed intervals for LC-MS/MS analysis of bioavailability and half-life .
- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using liver microsomes .
- Dose-response studies : Compare efficacy against controls (e.g., benzoate in glycine-level modulation assays) .
Q. What strategies improve this compound’s stability in formulation studies for long-term storage?
- Encapsulation : Use liposomes or cyclodextrins to protect against hydrolysis .
- Antioxidants : Add butylated hydroxytoluene (BHT) to prevent oxidative degradation of the α,β-unsaturated ester .
- Lyophilization : Stabilize aqueous formulations by freeze-drying .
Data Analysis & Reporting Guidelines
Q. How should researchers report conflicting spectral data for this compound in publications?
- Clearly state instrumentation parameters (e.g., NMR field strength, HPLC column type).
- Provide raw data in supplementary materials for transparency .
- Discuss potential impurities (e.g., residual phenethyl alcohol) and their impact on spectral interpretation .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in cell-based assays?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Report confidence intervals and effect sizes to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
